molecular formula C14H18N4O2 B11784663 tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B11784663
M. Wt: 274.32 g/mol
InChI Key: JHLJRLIAZYUTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS: 1707571-00-3) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 1H-pyrrole moiety. Its molecular formula is C₁₄H₁₈N₄O₂ (MW: 274.32 g/mol), with a purity ≥95% . The compound is listed as discontinued in commercial catalogs, limiting its availability for research .

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

tert-butyl 3-pyrrol-1-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-8-10-11(9-18)15-16-12(10)17-6-4-5-7-17/h4-7H,8-9H2,1-3H3,(H,15,16)

InChI Key

JHLJRLIAZYUTAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N3C=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolo[3,4-c]Pyrazole Core

The core structure is synthesized via a [3+2] cycloaddition between tert-butyl-protected pyrrolidine derivatives and electrophilic pyrazole precursors. For example, compound 54 (tert-butyl 2-(1-(3-chlorophenyl)-2-methoxy-2-oxoethyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate) is prepared by reacting a pyrrolidine intermediate with a chlorophenyl-substituted ester in THF using NaH as a base. This step achieves a 32% yield, highlighting the steric challenges of introducing bulky substituents.

tert-Butyl Carboxylate Protection

The tert-butyl group is introduced early to stabilize reactive intermediates. In compound 56 , tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)-1-(3-chlorophenyl)ethyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is synthesized via TBSCl-mediated protection of a hydroxyl group, yielding 99.7% under mild conditions. This step ensures regioselectivity during subsequent functionalizations.

Catalytic and Solvent Optimization

Iron-Catalyzed Heterocycle Formation

Iron(III) perchlorate hydrate emerges as a superior catalyst for constructing pyrrolo-fused systems. In related syntheses, Fe(ClO4)3·H2O in toluene/AcOH (1:1 v/v) at 50°C facilitates the formation of 1,4-dihydropyrrolo[3,2-b]pyrroles with yields up to 69%. While this method targets a different regioisomer, its principles apply to the target compound’s pyrrole annulation.

Solvent and Temperature Effects

Optimal conditions for coupling reactions involve polar aprotic solvents like DMF or THF. For instance, compound 58 (tert-butyl 2-(2-((tert-butyldimethylsilyl)oxy)-1-(3-chlorophenyl)ethyl)-5-(2-chloro-5-methylpyrimidin-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole) is synthesized in DMF using Cs2CO3 as a base at room temperature, yielding 51.6%. Elevated temperatures (>90°C) reduce yields due to decomposition.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, resolving intermediates with >95% purity. Preparative HPLC is employed for final compounds, as seen in compound 1 , which is isolated with 10.6% yield after HPLC purification.

Spectroscopic Validation

1H NMR and mass spectrometry (MS) confirm structural integrity. For compound 55 , 1H NMR (400 MHz, MeOD) displays resonances at δ 7.42–7.28 (m, 4H, Ar-H), 4.41 (d, 1H, CH2OH), and 3.80 (s, 3H, OCH3), consistent with the desired product. MS data for compound 56 ([M+H]+ 478.2) align with theoretical values.

Challenges and Mitigation Strategies

Steric Hindrance

Bulky tert-butyl and TBS groups impede reaction kinetics. Using excess Cs2CO3 (2.5 equiv) in DMF accelerates coupling reactions, as demonstrated in compound 58 .

Moisture Sensitivity

TBS-protected intermediates are hygroscopic. Reactions are conducted under anhydrous conditions with molecular sieves to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CycloadditionNaH, THF, rt, 16 h32
TBS ProtectionTBSCl, imidazole, CH2Cl2, rt99.7
LiBH4 ReductionLiBH4, THF, 0°C, 1 h43.3
Fe(ClO4)3 CatalysisFe(ClO4)3·H2O, toluene/AcOH, 50°C54–69

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include TosMIC (p-tosylmethyl isocyanide), which acts as a versatile synthon . Reaction conditions often involve mild bases and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to various substituted pyrroles, while cycloaddition reactions can produce five-membered heterocycles .

Mechanism of Action

The mechanism by which tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on structural variations, synthetic yields, applications, and physicochemical properties.

Compound Name CAS/Ref Molecular Formula MW (g/mol) Substituents Yield/Purity Application/Activity Reference
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 1707571-00-3 C₁₄H₁₈N₄O₂ 274.32 1H-Pyrrole, Boc ≥95% Intermediate; limited availability
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate - C₁₇H₂₀N₆O₃ 358.38 Benzo-triazole-carbonyl, Boc 83% Pharmaceutical intermediate (unspecified)
tert-Butyl 2-(benzo[d][1,3]dioxol-5-yl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate - C₁₇H₁₉N₃O₄ 329.36 Benzo-dioxol, Boc 50% JNK inhibitor (kinase-targeted therapy)
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 10-F603034 C₁₃H₁₅F₃N₄O₂ 300.28 Trifluoromethyl, Boc - Enhanced lipophilicity/metabolic stability
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 398491-59-3 C₁₁H₁₈N₄O₂ 238.28 Amino, Boc - Precursor to Danusertib (leukemia trials)
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 1280210-79-8 C₁₀H₁₅N₃O₂ 209.25 Unsubstituted core, Boc 98% Life sciences research
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate - C₁₁H₁₅IN₄O₂ 362.17 Iodo, Boc - Radiolabeling/synthetic intermediate

Key Observations:

Structural Modifications and Bioactivity: The 1H-pyrrole substituent in the target compound may enhance π-π stacking interactions in drug-receptor binding compared to simpler analogs like the unsubstituted core (CAS 1280210-79-8) . Amino-substituted derivatives (e.g., CAS 398491-59-3) are critical for synthesizing kinase inhibitors like Danusertib, highlighting the role of functional groups in modulating biological activity .

Synthetic Efficiency :

  • The benzo-triazole derivative () achieved an 83% yield via HATU-mediated coupling, outperforming lower-yielding routes (e.g., 24% for oxazole-pyrrole derivatives in ) .

Hazard Profiles: Compounds like tert-Butyl 3-amino-6-isopropyl-...carboxylate (CAS 1196155-07-3) carry warnings for skin/eye irritation (H315/H319), whereas the target compound lacks reported hazards .

Commercial Availability :

  • The target compound is discontinued, unlike analogs like QB-3750 (CAS 1280210-79-8), which remains available at 98% purity .

Research Implications

  • Medicinal Chemistry : Substitutions on the pyrrolo[3,4-c]pyrazole core (e.g., trifluoromethyl, benzo-heterocycles) directly influence target selectivity and pharmacokinetics .
  • Synthetic Challenges : High-yield routes (e.g., HATU coupling) are preferred for scalable synthesis, though iodinated derivatives may require specialized handling .

Biological Activity

tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole moiety and a pyrazole ring, contributing to its unique biological properties. Its molecular formula is C_{12}H_{16}N_4O_2, indicating the presence of nitrogen atoms that may play a crucial role in its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazoles, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance:

  • Pyrazole Derivative 13b : Exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 0.12 µg/mL against Shigella flexneri, outperforming gentamicin by fourfold .
  • Antifungal Activity : Similar compounds have shown MIC values of 0.12 µg/mL against Candida albicans, indicating strong antifungal potential .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented through various studies:

  • Compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Some derivatives demonstrated inhibition comparable to established anti-inflammatory agents .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been suggested that similar compounds may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Cytotoxicity and Safety Profiles

Studies on the cytotoxicity of related compounds indicate varying degrees of safety profiles:

  • In zebrafish models, certain derivatives were identified as potent growth inhibitors, raising concerns regarding their toxicity but also highlighting their potential as anticancer agents .

Study on Pyrazole Derivatives

A comprehensive study focused on the synthesis and evaluation of various pyrazole derivatives, including those structurally related to this compound. The findings revealed:

CompoundMIC (µg/mL)Activity Type
13b0.12Antibacterial
13b0.49Antifungal
Various DerivativesVariesAnti-inflammatory

The data suggests a promising avenue for developing new antimicrobial and anti-inflammatory agents based on the pyrazole scaffold.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the structural determinants influencing the biological activity of these compounds. This approach has provided insights into optimizing the design of new derivatives with enhanced efficacy and reduced toxicity .

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols starting with heterocyclic precursors. Key steps include:

  • Cyclocondensation : Pyrrolidine and pyrazole moieties are fused using catalysts like Pd(PPh₃)₄ under inert atmospheres (N₂ or Ar) .
  • Boc Protection : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C .
  • Substituent Introduction : Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura) adds the 1H-pyrrole group .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may require post-reaction purification via column chromatography .
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions during Boc protection, while higher temperatures (80–100°C) accelerate coupling steps .
  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency but require rigorous oxygen exclusion .

Q. Table 1: Representative Yields Under Varied Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
CyclocondensationTHF80Pd(PPh₃)₄51–55
Boc ProtectionDCM25DMAP85–90
Suzuki CouplingDMF/H₂O100Pd(OAc)₂60–65

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration and absence of impurities (e.g., δ 1.47 ppm for tert-butyl protons; aromatic protons at δ 7.32–8.41 ppm) .
    • HRMS : Match experimental and theoretical m/z values (e.g., [M+H]⁺ = 336.2996 for derivatives) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
tert-butyl (C(CH₃)₃)1.47Singlet
Pyrrole NH12.82Broad
Aromatic protons7.32–8.41Multiplet

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector .
  • Refinement : Employ SHELXL for structure solution and refinement. Key metrics:
    • R-factor : Aim for <0.05 for high-resolution data (<1.0 Å) .
    • Hydrogen Bond Analysis : Use PLATON or Mercury to identify motifs (e.g., N–H···O=C interactions) .

Q. Table 3: Crystallographic Refinement Parameters

ParameterValueReference
Space GroupP2₁/c
R₁ (I > 2σ(I))0.039
Hydrogen BondsN–H···O (2.89 Å)

Q. How do structural modifications (e.g., substituent variations) impact biological activity in kinase inhibition studies?

Methodological Answer:

  • Rational Design : Replace the pyrrole group with electron-withdrawing substituents (e.g., Cl, CF₃) to enhance binding to kinase ATP pockets .
  • Activity Assays :
    • JNK Inhibition : Use fluorescence polarization assays (IC₅₀ values <100 nM for optimized derivatives) .
    • Molecular Docking : Compare binding poses in PyMOL or AutoDock (e.g., naphthyl derivatives show improved hydrophobic interactions) .

Q. Table 4: Structure-Activity Relationship (SAR) Data

DerivativeR GroupJNK IC₅₀ (nM)Reference
8bNaphthalen-2-yl45
8cBenzo[d][1,3]dioxol-5-yl120
9b2-(Methylthio)pyrimidin-4-yl28

Q. How should researchers address contradictory data in spectroscopic or crystallographic analyses?

Methodological Answer:

  • Validation Tools :
    • CIF Validation : Use checkCIF to identify outliers in crystallographic data (e.g., ADPs, bond lengths) .
    • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G*) .
  • Reproducibility : Replicate syntheses under inert conditions to exclude oxidative byproducts .

Q. What methodologies assess the compound’s toxicity profile for preclinical studies?

Methodological Answer:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity in HEK-293 cells (IC₅₀ >50 µM indicates low toxicity) .
    • hERG Binding : Use patch-clamp electrophysiology to evaluate cardiac risk .
  • Regulatory Compliance : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (AMES test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.